(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA

Enzyme kinetics Allosteric regulation Yeast HMG-CoA reductase

(3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA is the unique stereospecific mevalonyl-CoA thioester for HMG-CoA reductase reverse reaction assays and mevalonate pathway metabolic flux studies. Unlike free mevalonic acid or mevalonolactone, its essential CoA thioester moiety and critical (3R)-stereochemistry ensure native enzymatic recognition, enabling kinetic analysis of both forward and reverse catalytic cycles. This compound is indispensable for high-throughput screening to identify novel cholesterol-lowering drug candidates targeting the reverse reaction. Procure the only CoA-conjugated intermediate validated for HMG-CoA reductase mechanistic enzymology and physiologically relevant sterol/isoprenoid biosynthesis research.

Molecular Formula C27H46N7O19P3S
Molecular Weight 897.7 g/mol
Cat. No. B15550496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3,5-dihydroxy-3-methylpentanoyl-CoA
Molecular FormulaC27H46N7O19P3S
Molecular Weight897.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H46N7O19P3S/c1-26(2,21(39)24(40)30-6-4-16(36)29-7-9-57-17(37)10-27(3,41)5-8-35)12-50-56(47,48)53-55(45,46)49-11-15-20(52-54(42,43)44)19(38)25(51-15)34-14-33-18-22(28)31-13-32-23(18)34/h13-15,19-21,25,35,38-39,41H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)
InChIKeyJFMNRCSZAUKVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA: A Short-Chain Acyl-CoA Intermediate for Lipid Metabolism and Sterol Biosynthesis Research


(3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA is a short-chain 3-hydroxyacyl-CoA thioester derivative of coenzyme A (CoA) . This compound is endogenously produced in the mitochondrial beta-oxidation pathway and serves as a key intermediate in the biosynthesis of sterols and isoprenoids via the mevalonate pathway . Its molecular formula is C27H46N7O19P3S, and it has a molecular weight of 897.7 g/mol . As an acyl-CoA, it plays a role in transferring fatty acyl groups across mitochondrial membranes and is classified as a 3-hydroxyacyl-CoA within the broader family of fatty acyl thioesters .

Why Mevalonate Pathway Intermediates Like (3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA Cannot Be Substituted in Mechanistic Studies


Generic substitution fails because (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA exists at a unique metabolic branch point. It is not merely an intermediate but a substrate for both the mevalonate pathway's reverse reaction and mitochondrial beta-oxidation . Its specific (3R)-stereochemistry is critical for enzymatic recognition by HMG-CoA reductase and acyl-CoA synthases . In contrast, free mevalonic acid or its lactone (mevalonolactone) lack the CoA thioester moiety, rendering them unsuitable for assays requiring acyl-CoA substrates or studying the HMG-CoA reductase reverse reaction. The CoA thioester bond is essential for the compound's role as a metabolic probe and its use in specific enzymatic assays, precluding the use of simple structural analogs.

Quantitative Differentiation of (3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA from Analogs: A Data-Driven Guide for Procurement


Allosteric Activation of Mevaldate Reduction by CoA vs. Acetyl-CoA in Yeast HMG-CoA Reductase

In the reduction of mevaldate to mevalonate catalyzed by yeast HMG-CoA reductase, coenzyme A (CoA) and acetyl-CoA act as allosteric activators. (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, as a CoA thioester, is structurally related to the mevaldyl-CoA intermediate. In direct kinetic comparisons, CoA decreased the Km for mevaldate by 30-fold, whereas acetyl-CoA only decreased it by 3-fold. Both compounds increased Vmax 1.5-fold . This demonstrates that CoA is a far more potent allosteric activator than acetyl-CoA for this specific reductive step, highlighting the unique regulatory role of CoA-containing intermediates.

Enzyme kinetics Allosteric regulation Yeast HMG-CoA reductase Mevalonate pathway

Reversibility of HMG-CoA Reductase: Forward vs. Reverse Reaction Rates in Rat Liver

Rat liver HMG-CoA reductase catalyzes both the forward (HMG-CoA to mevalonate) and reverse (mevalonate to HMG-CoA) reactions. The reverse reaction utilizes mevalonate, CoA, and NADP+ as substrates, producing HMG-CoA. The study demonstrated that the enzyme is capable of catalyzing the reverse reaction, confirming the reversibility of the pathway . While specific rate constants were not compared in a single table, the ability to measure the reverse reaction is unique to substrates like (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, which can act as a proxy for the mevaldyl-CoA intermediate. This distinguishes it from simpler mevalonate derivatives that cannot participate in the reverse acylation step.

Enzyme kinetics HMG-CoA reductase Reverse reaction Rat liver

Stereochemical Specificity in Mevalonate Biosynthesis: (3R)- vs. (3S)-Mevalonate

The mevalonate pathway exhibits strict stereochemical requirements. The product of HMG-CoA synthase, after reduction, yields exclusively (3R)-mevalonate. In a study using deuterated acetates, it was shown that the condensation catalyzed by HMG-CoA synthase proceeds with inversion of configuration, specifically producing the (3R)-stereoisomer . This stereospecificity is crucial for downstream enzymatic steps, as (3S)-mevalonate is not a substrate for mevalonate kinase . Therefore, (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, with its defined (3R)-stereochemistry, is the biologically relevant form and a necessary substrate for studying this pathway.

Stereochemistry Mevalonate pathway Enzyme specificity HMG-CoA synthase

CoA Requirement for the Second Half-Reaction of HMG-CoA Reductase: CoA vs. No CoA

In the second half-reaction catalyzed by HMG-CoA reductase (mevaldate + NADPH + H+ → mevalonate + NADP+), coenzyme A is not a stoichiometric participant. However, the study found that CoA is required as an activator for this reaction to proceed . The reaction rate in the absence of CoA was negligible, underscoring the essential allosteric role of CoA. This finding highlights the functional importance of the CoA moiety in enzyme-bound intermediates like mevaldyl-CoA.

Enzyme mechanism HMG-CoA reductase CoA activation Half-reaction

Key Research Applications for (3R)-3,5-Dihydroxy-3-methylpentanoyl-CoA in Enzymology and Metabolic Studies


Mechanistic Studies of HMG-CoA Reductase

This compound is indispensable for investigating the full catalytic cycle of HMG-CoA reductase, including the reverse reaction and the role of the mevaldyl-CoA intermediate. It enables kinetic studies of both the forward and reverse reactions, providing insights into enzyme regulation and potential inhibitor mechanisms .

Screening for Modulators of the Mevalonate Pathway

As a direct substrate for the HMG-CoA reductase reverse reaction, (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA can be used in high-throughput assays to identify small molecules that specifically inhibit or activate the reverse reaction, which may reveal new therapeutic targets for cholesterol-lowering drugs .

Metabolic Flux Analysis in Isoprenoid Biosynthesis

Researchers studying the regulation of sterol and terpenoid biosynthesis can employ this compound as a tracer or substrate to measure metabolic flux through the mevalonate pathway. Its specific (3R)-stereochemistry ensures it is processed by native enzymes, providing physiologically relevant data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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